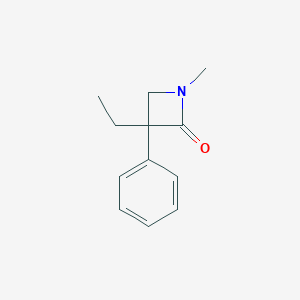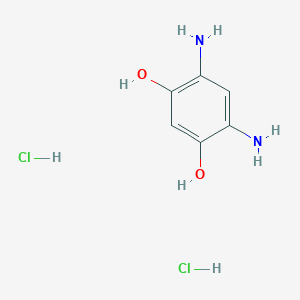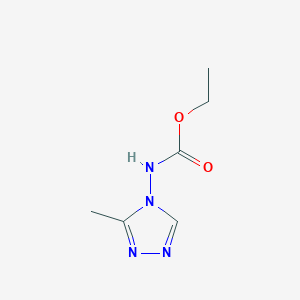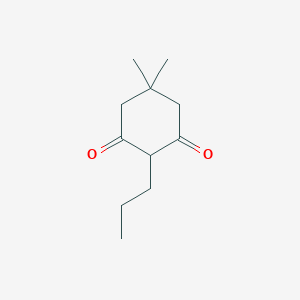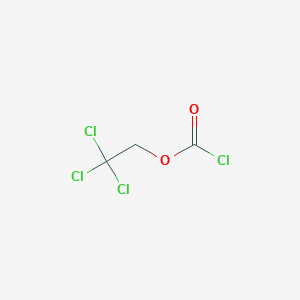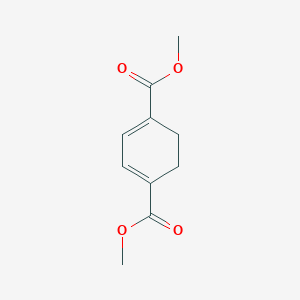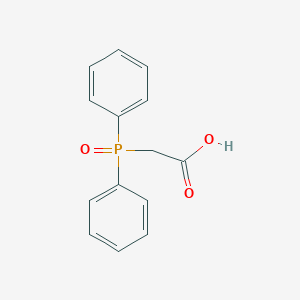
Diphenylphosphinylacetic acid
概要
説明
Diphenylphosphinylacetic acid is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphinyl group attached to an acetic acid moiety. This compound serves as a versatile ligand in coordination chemistry and is involved in various chemical reactions due to its phosphorus atom that can act as a soft Lewis base .
Synthesis Analysis
The synthesis of derivatives of diphenylphosphinylacetic acid can be achieved through different synthetic routes. For instance, the preparation of (diphenylphosphinyl)-methylphenylphosphinic acids is accomplished by hydrolysis of the Michaelis-Arbuzov reaction products of chloromethyl-phosphine oxides and diethyl phenylphosphonite . Another example is the synthesis of alpha-aminophosphonic acid derivatives, where a key step involves the diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines .
Molecular Structure Analysis
The molecular structure of diphenylphosphinylacetic acid and its derivatives is crucial for understanding their reactivity and interaction with metals. For example, the crystal structure of [AuCl(Ph2PCH2CO2H)] reveals a linear Cl-Au-P arrangement with hydrogen-bonded dimers in the lattice array, which is significant for the compound's reactivity . Similarly, the structure of trans-[PdCl2(Ph2PCH2CO2H)2] shows hydrogen bonding between carboxylic acid groups to form chains, which is important for the compound's coordination properties .
Chemical Reactions Analysis
Diphenylphosphinylacetic acid and its derivatives participate in a variety of chemical reactions. For instance, diphenylphosphanylacetylene undergoes a series of frustrated Lewis pair (FLP) addition reactions with tris(pentafluorophenyl)borane to form products with unique structures . Additionally, 1-(diphenylphosphoryl)alka-1,2-dienes react with Brønsted (super)acids to yield 1-phenyl-1,4-dihydrophosphinoline 1-oxides, showcasing the compound's reactivity under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylphosphinylacetic acid derivatives are influenced by their molecular structure. The metal chelates formed with zinc and chromium using diphenylphosphinylacetic acid derivatives as ligands are more thermally stable than their acetylacetonate counterparts, and their infrared and 'H NMR spectra provide insight into their bonding and electronic properties . The reactivity of a diphosphine with persistent phosphinyl radical character in solution has been studied, revealing its reactivity with elements such as O2, S8, Se, Te, and P4, which is indicative of its chemical versatility .
科学的研究の応用
-
Crystallography
- Diphenylphosphinylacetic acid has been studied for its crystal and molecular structure . It crystallizes in the monoclinic space group P 2 l / n with unit cell dimensions a =5.6875 (7), b =17.049 (4), c =13.471 (2) Å, β=93.36 (1)° and Z=4 . The molecular packing consists of hydrogen bonded chains arising from intermolecular interactions between a carboxylic acid hydroxyl group and an oxygen of an adjacent phosphine oxide moiety .
-
Bioisosterism in Life Sciences
- Phosphinic acids and derivatives, including Diphenylphosphinylacetic acid, are considered bioisosteric groups . They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties . The design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . In life science, bioisosteres are substituents or functional groups which induce similar biological response .
-
Surface Modification and Integration of Bioactive Compounds
- Polylactic acid, a substitute for traditional petrochemical-based polymers, can be produced with a focus on surface modification and integration . The surface can be modified by chemical treatment, photografting, surface entrapment, plasma treatment, and coating . Bioactive compounds can be incorporated by encapsulation, impregnation, melt blending, solvent casting, electrospinning, and in situ polymerization . This application is particularly useful in the production of bioplastics, which are carbon neutral and often biodegradable .
-
Phosphinic Acid-Based Molecules in Life Science
- Phosphinic acids and derivatives, including Diphenylphosphinylacetic acid, are used in the design of new medicines or crop protection chemicals . They are considered bioisosteric groups, which are substituents or functional groups that induce similar biological responses . This application is key in many different areas of life science .
Safety And Hazards
According to the safety data sheet, Diphenylphosphinylacetic acid is classified as Acute toxicity, Oral (Category 4), Eye irritation (Category 2A), and Long-term (chronic) aquatic hazard (Category 3) . It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-diphenylphosphorylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNHSJIKJRPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171383 | |
| Record name | Diphenylphosphinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphinylacetic acid | |
CAS RN |
1831-63-6 | |
| Record name | Diphenylphosphinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1831-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylphosphinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
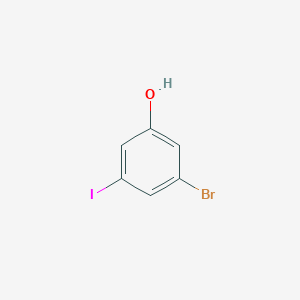
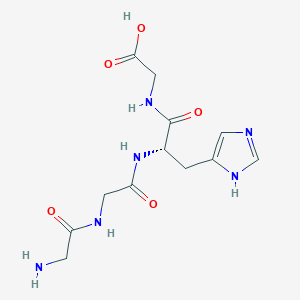
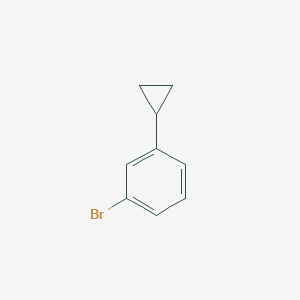
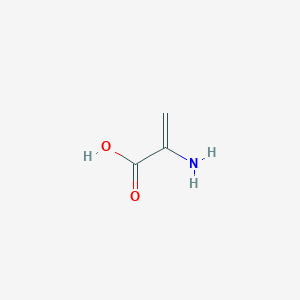
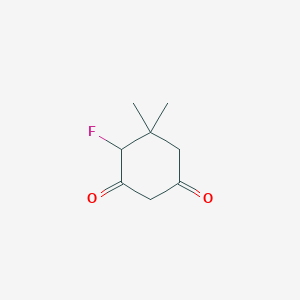
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
